(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-1-oxohexane-1-sulfonic acid
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Overview
Description
(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-1-oxohexane-1-sulfonic acid is a complex organic compound characterized by multiple hydroxyl groups and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-1-oxohexane-1-sulfonic acid typically involves multi-step organic reactions. One common approach is the oxidation of suitable precursor molecules that contain the necessary functional groups. For instance, starting from a hexose sugar, selective oxidation and sulfonation reactions can be employed to introduce the sulfonic acid group while preserving the stereochemistry of the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as the use of enzymes to catalyze specific reactions under mild conditions. Enzymatic processes are advantageous due to their specificity and efficiency, which can lead to higher yields and fewer by-products compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-1-oxohexane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-1-oxohexane-1-sulfonic acid is used as a chiral building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound can be used in studies involving carbohydrate metabolism and enzyme specificity. Its structure is similar to that of natural sugars, making it useful in biochemical assays.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, such as anti-inflammatory or antimicrobial activities. Its sulfonic acid group can enhance solubility and bioavailability of drug molecules.
Industry
Industrially, this compound can be used in the production of surfactants, detergents, and other specialty chemicals due to its amphiphilic nature.
Mechanism of Action
The mechanism by which (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-1-oxohexane-1-sulfonic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The sulfonic acid group can participate in ionic interactions, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal: Similar in structure but lacks the sulfonic acid group.
(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyhexanoic acid: Contains a carboxylic acid group instead of a sulfonic acid group.
Uniqueness
The presence of the sulfonic acid group in (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-1-oxohexane-1-sulfonic acid distinguishes it from other similar compounds, providing unique chemical properties such as increased acidity and solubility in water. This makes it particularly useful in applications requiring high solubility and reactivity.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
CAS No. |
3458-06-8 |
---|---|
Molecular Formula |
C6H12O8S |
Molecular Weight |
244.22 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexane-1-sulfonic acid |
InChI |
InChI=1S/C6H12O8S/c7-1-3(8)5(10)6(11)4(9)2-15(12,13)14/h1,3-6,8-11H,2H2,(H,12,13,14)/t3-,4+,5+,6+/m0/s1 |
InChI Key |
FHHZLHYDSYNQDK-SLPGGIOYSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)S(=O)(=O)O |
SMILES |
CC(C(C(C(C(=O)S(=O)(=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)S(=O)(=O)O |
Synonyms |
6-deoxy-6-sulfo-alpha methylglucoside sulfoquinovose sulfoquinovose, (alpha-D)-isomer sulphoquinovose |
Origin of Product |
United States |
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